molecular formula C8H4ClNO B1295221 2-Cyanobenzoyl chloride CAS No. 27611-63-8

2-Cyanobenzoyl chloride

Cat. No.: B1295221
CAS No.: 27611-63-8
M. Wt: 165.57 g/mol
InChI Key: STNAQENUCOFEKN-UHFFFAOYSA-N
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Description

2-Cyanobenzoyl chloride is an aromatic organic compound with the chemical formula C₈H₄ClNO. It is a white to almost white crystalline solid at room temperature. This compound is primarily used as a building block in organic synthesis, particularly for the preparation of substituted aromatic ketones and amides .

Biochemical Analysis

Biochemical Properties

2-Cyanobenzoyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules through its reactive chloride group. This interaction often leads to the formation of amides, esters, and other derivatives. For instance, this compound can react with amines to form amides, which are essential in peptide synthesis. The compound’s ability to form stable bonds with biomolecules makes it valuable in biochemical research and drug development .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modifying proteins and enzymes through acylation reactions. These modifications can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the acylation of proteins by this compound can alter their activity, stability, and interactions with other cellular components. This compound’s ability to modify cellular proteins makes it a useful tool in studying cellular processes and developing therapeutic agents .

Molecular Mechanism

The molecular mechanism of this compound involves its reactive chloride group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to acylate proteins, enzymes, and other biomolecules, leading to changes in their function. For instance, the acylation of enzymes by this compound can result in enzyme inhibition or activation, depending on the specific enzyme and the site of modification. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can hydrolyze in the presence of water, leading to the formation of 2-cyanobenzoic acid and hydrochloric acid. This degradation can affect its long-term impact on cellular function. In in vitro and in vivo studies, the temporal effects of this compound are monitored to understand its stability and potential long-term effects on cells and tissues .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. In animal studies, threshold effects are observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, such as cellular damage and disruption of metabolic processes. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes phase I metabolism, which includes oxidation, reduction, and hydrolysis reactions. These reactions convert this compound into more polar metabolites, facilitating its excretion from the body. Additionally, the compound can influence metabolic flux and metabolite levels by modifying key enzymes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. For example, this compound may bind to transport proteins that facilitate its entry into cells and its distribution to target sites. Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical research and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. Studying the subcellular localization of this compound provides insights into its mechanisms of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyanobenzoyl chloride can be synthesized through various methods. One common method involves the reaction of 2-cyanobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in the presence of a catalytic amount of dimethylformamide (DMF). The reaction typically proceeds at room temperature and yields this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process generally includes the use of thionyl chloride or oxalyl chloride as chlorinating agents, with careful control of temperature and reaction time to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Cyanobenzoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-cyanobenzoyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various substituted aromatic compounds. The electron-withdrawing effects of the cyano and chlorine groups further enhance its reactivity.

Comparison with Similar Compounds

2-Cyanobenzoyl chloride can be compared with other similar compounds such as:

    Benzoyl chloride: Lacks the cyano group, making it less reactive in certain nucleophilic acylation reactions.

    4-Cyanobenzoyl chloride: Similar structure but with the cyano group in the para position, which can affect its reactivity and the types of products formed.

    2-Chlorobenzoyl chloride: Lacks the cyano group, resulting in different reactivity and applications.

The presence of both the cyano and chlorine groups in this compound makes it unique in terms of its reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

2-cyanobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO/c9-8(11)7-4-2-1-3-6(7)5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNAQENUCOFEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182003
Record name 2-Cyanobenzoyl chloride
Source EPA DSSTox
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Molecular Weight

165.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27611-63-8
Record name 2-Cyanobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27611-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyanobenzoyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyanobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyanobenzoyl chloride
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Synthesis routes and methods I

Procedure details

In another process, p-cyanobenzoic acid or the compounds of formula (4) or (5) is reacted with thionyl chloride, oxalyl chloride, phosphorus trichloride, phosphorus pentachloride or phosphorus oxychloride in the presence of a catalytic amount of N,N-dimethylformamide to give o-cyanobenzoyl chloride or the compounds of formula (6) or (7). p-Cyanobenzoyl chloride or the compounds of formula (6) or (7) thus obtained can be reacted with the compounds of formula (2) or (3), or the compounds of formula (8) to give the desired compounds.
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Synthesis routes and methods II

Procedure details

A mixture of 2-cyanobenzoic acid (2 g, 13.6 mmol) and 15 ml of thionyl chloride was refluxed overnight. Excess thionyl chloride was removed in vacuo and the resultant 2-cyanobenzoyl chloride obtained as such as an off white solid was used in the above acylation.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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